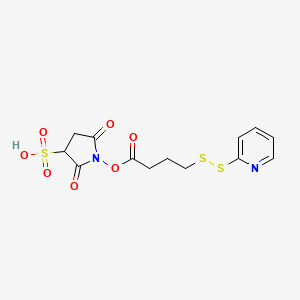
2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)butanoyloxy)pyrrolidine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SPDB-sulfo involves the reaction of succinimidyl 6-(3’-(2-pyridyldithio)propionamido)hexanoate with a sulfonate group. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of SPDB-sulfo is scaled up using batch or continuous flow reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: SPDB-sulfo primarily undergoes substitution reactions, where the sulfonate group is replaced by a thiol group from the target molecule. This reaction is facilitated by the presence of a nucleophilic thiol group, which attacks the electrophilic carbon of the sulfonate group .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, such as cysteine or glutathione.
Conditions: The reaction typically occurs in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products: The major product of the reaction is a thiol-linked conjugate, where the thiol group from the target molecule is covalently bonded to the SPDB-sulfo linker. This conjugate is stable under physiological conditions but can be cleaved in the presence of reducing agents .
Scientific Research Applications
SPDB-sulfo has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and the development of biosensors.
Medicine: Integral in the development of ADCs for targeted cancer therapy, allowing for the selective delivery of cytotoxic drugs to cancer cells.
Industry: Employed in the production of diagnostic reagents and therapeutic agents
Mechanism of Action
The mechanism of action of SPDB-sulfo involves the formation of a stable covalent bond between the linker and the target molecule. The sulfonate group of SPDB-sulfo reacts with the thiol group of the target molecule, forming a disulfide bond. This bond is stable under physiological conditions but can be cleaved in the presence of reducing agents, releasing the active drug at the target site .
Molecular Targets and Pathways: SPDB-sulfo targets thiol-containing molecules, such as cysteine residues on proteins. The linker facilitates the delivery of cytotoxic drugs to cancer cells by forming a stable conjugate with the antibody, which selectively binds to tumor-associated antigens .
Comparison with Similar Compounds
SPDB-sulfo is unique among ADC linkers due to its cleavable nature and the presence of a sulfonate group, which enhances its solubility and stability. Similar compounds include:
SPDB (succinimidyl 6-(3’-(2-pyridyldithio)propionamido)hexanoate): Lacks the sulfonate group, making it less soluble and stable compared to SPDB-sulfo.
MCC (maleimidomethyl cyclohexane-1-carboxylate): A non-cleavable linker used in ADC synthesis.
Hydrazone linkers: Used in ADCs for their acid-cleavable properties.
SPDB-sulfo stands out due to its enhanced solubility, stability, and cleavable nature, making it a preferred choice for the synthesis of ADCs .
Properties
IUPAC Name |
2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)butanoyloxy]pyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O7S3/c16-11-8-9(25(19,20)21)13(18)15(11)22-12(17)5-3-7-23-24-10-4-1-2-6-14-10/h1-2,4,6,9H,3,5,7-8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOCZEQWVKQCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2469513.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2469514.png)
![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)
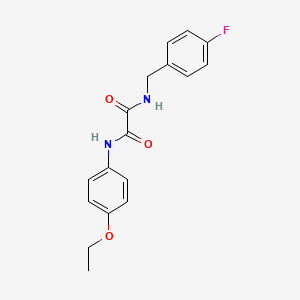
![3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469519.png)
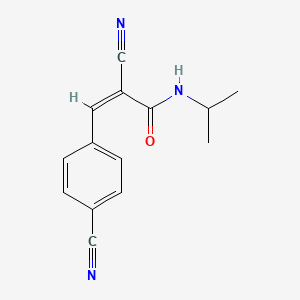
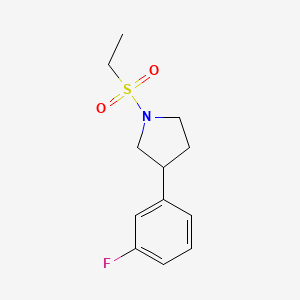
![Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine](/img/structure/B2469525.png)

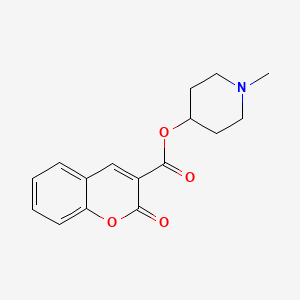
![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)
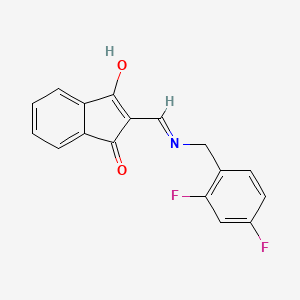
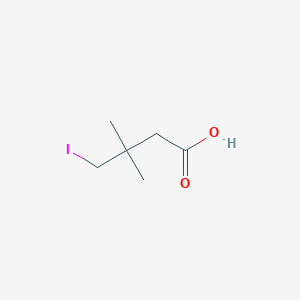
![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)
